N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-methylcyclopropane-1-carboxamide
Description
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-methylcyclopropane-1-carboxamide is a complex organic compound that features an imidazole ring fused with a pyridine ring, connected to a cyclopropane carboxamide moiety
Properties
IUPAC Name |
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-14(3-4-14)13(19)17-9-11-2-5-16-12(8-11)18-7-6-15-10-18/h2,5-8,10H,3-4,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMJRUWFOOHCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)NCC2=CC(=NC=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-methylcyclopropane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the pyridine moiety. The final step involves the formation of the cyclopropane carboxamide group. The reaction conditions often require the use of catalysts, such as nickel, and specific reagents to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and substituted imidazole and pyridine compounds .
Scientific Research Applications
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-methylcyclopropane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The pyridine moiety can interact with nucleic acids, influencing gene expression. The cyclopropane carboxamide group can form covalent bonds with proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide
- N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide
Uniqueness
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-methylcyclopropane-1-carboxamide is unique due to its specific combination of an imidazole ring, pyridine ring, and cyclopropane carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
